molecular formula C19H22ClN3O2 B11204524 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide

Cat. No.: B11204524
M. Wt: 359.8 g/mol
InChI Key: CWMWOWFMMNNXJI-UHFFFAOYSA-N
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Description

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-CYCLOHEXYLPROPANAMIDE is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a cyclohexylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-CYCLOHEXYLPROPANAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the Cyclohexylpropionamide Moiety: This step involves the reaction of the intermediate pyridazine derivative with cyclohexylpropionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or the carbonyl groups, potentially yielding dihydropyridazine derivatives or alcohols.

    Substitution: The aromatic ring can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, dihydropyridazine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-CYCLOHEXYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: This compound shares a similar aromatic substitution pattern but differs in the core heterocyclic structure.

    Oxazole Derivatives: These compounds also feature heterocyclic rings with potential biological activities but have different ring structures and substitution patterns.

Uniqueness

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-CYCLOHEXYLPROPANAMIDE is unique due to its specific combination of a pyridazine ring with a 4-chlorophenyl group and a cyclohexylpropionamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylpropanamide

InChI

InChI=1S/C19H22ClN3O2/c20-15-8-6-14(7-9-15)17-10-11-19(25)23(22-17)13-12-18(24)21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,24)

InChI Key

CWMWOWFMMNNXJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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